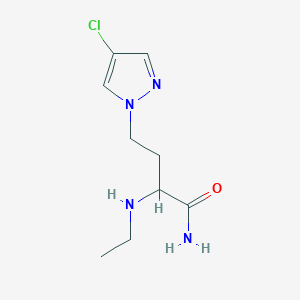

4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

Amidation: The chlorinated pyrazole is reacted with an ethylamine derivative to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanamide

- 4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)butanamide

- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)pentanamide

Uniqueness

4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethylamino group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Biological Activity

4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is a synthetic compound notable for its unique structural features, including a pyrazole ring with a chloro substituent and an ethylamino side chain. Its molecular formula is C9H14ClN3O and it has garnered attention for its potential biological activities, particularly in therapeutic applications.

Research indicates that this compound may interact with various biological pathways, particularly those related to neurodegenerative disorders. It has been suggested that compounds with similar structures can modulate the activity of LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. This modulation could lead to neuroprotective effects, making this compound a candidate for further investigation in the context of neurodegenerative therapies.

Pharmacological Properties

The compound exhibits several pharmacological properties that are under exploration:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.

- Anticancer Potential : Initial findings indicate that it could have anticancer activity, potentially through interactions with specific enzymes or receptors involved in tumor growth and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by slight modifications in its structure. For instance, variations in the substituents on the pyrazole ring or the amide backbone can lead to significant differences in biological behavior. A comparative analysis of structurally related compounds reveals insights into how these changes affect pharmacological properties:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-(5-Methyl-1H-pyrazol-3-yl)-2-(ethylamino)butanamide | Methyl group on the pyrazole ring | Potentially different pharmacological properties |

| 4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanamide | Bromine substituent instead of chlorine | May exhibit different reactivity and selectivity |

| 3-(4-Chloro-phenyl)-5-methylpyrazole | Different core structure with phenyl substitution | Potentially distinct biological activities |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Studies : In vitro studies have shown that the compound can inhibit LRRK2 kinase activity, suggesting a potential role in protecting neurons from degeneration associated with Parkinson's disease.

- Antimicrobial Testing : Laboratory assays demonstrated that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Research : The compound was evaluated in models of inflammation, showing promising results in reducing markers of inflammation, which could translate into therapeutic applications for inflammatory diseases .

Properties

Molecular Formula |

C9H15ClN4O |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

4-(4-chloropyrazol-1-yl)-2-(ethylamino)butanamide |

InChI |

InChI=1S/C9H15ClN4O/c1-2-12-8(9(11)15)3-4-14-6-7(10)5-13-14/h5-6,8,12H,2-4H2,1H3,(H2,11,15) |

InChI Key |

GGKNSAGRQHQDJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CCN1C=C(C=N1)Cl)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.